(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups, including a hydroxy group, a thiophene ring, a methoxybenzothiazole moiety, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor and an amine.
Introduction of the Methoxybenzothiazole Moiety: This step may involve a nucleophilic substitution reaction where the benzothiazole ring is introduced.
Attachment of the Thiophene Ring: This can be done via a condensation reaction with a thiophene aldehyde.
Final Functionalization: The hydroxy and prop-2-en-1-yloxy groups are introduced through specific functional group transformations, such as hydroxylation and etherification.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its unique structure may offer therapeutic potential for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its functional diversity.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor modulation, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(benzothiazol-2-yl)pyrrolidine-2,3-dione
- (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxybenzothiazol-2-yl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of the methoxybenzothiazole and prop-2-en-1-yloxyphenyl groups, in particular, may confer unique reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H20N2O5S2 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H20N2O5S2/c1-3-12-33-16-8-6-15(7-9-16)22-21(23(29)19-5-4-13-34-19)24(30)25(31)28(22)26-27-18-11-10-17(32-2)14-20(18)35-26/h3-11,13-14,22,30H,1,12H2,2H3 |
InChI Key |
GQHJIPYBIVURRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
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